4-(4-Fluorobenzyloxy)Phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(4-Fluorobenzyloxy)Phenol
Traditional synthetic routes to this compound and related diaryl ethers rely on well-established organic reactions that have been refined over decades. These methods are foundational in organic synthesis and are characterized by their reliability and broad applicability.
Nucleophilic aromatic substitution (SNAr) is a key pathway for forming aryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. usc.edu In the context of this compound, this mechanism is less direct as the fluorobenzyl moiety is not typically an activated aryl halide for SNAr. However, the principles of nucleophilic substitution are fundamental to the most common synthetic route, the Williamson ether synthesis, which proceeds via an SN2 mechanism.
The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenoxide with an alkyl halide. jk-sci.commasterorganicchemistry.com For the target molecule, the synthesis would typically proceed by reacting hydroquinone (B1673460) (or its monopotassium/monosodium salt) with 4-fluorobenzyl chloride.
The general steps are as follows:
Deprotonation of Phenol (B47542) : A base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). jk-sci.comfrancis-press.com
Nucleophilic Attack : The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride in an SN2 reaction, displacing the chloride leaving group. masterorganicchemistry.com
A significant challenge in this synthesis is controlling the selectivity to favor mono-alkylation over the di-alkylation byproduct, 1,4-bis(4-fluorobenzyloxy)benzene. A known method for a similar compound, 4-benzyloxyphenol, involves dissolving hydroquinone and the benzyl (B1604629) halide in methanol (B129727) before adding a base, which helps suppress the formation of colored byproducts and improves selectivity. google.com The reaction is typically performed at elevated temperatures (e.g., 65-75°C) for several hours. google.com
Interactive Data Table: Williamson Ether Synthesis for this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |
| Hydroquinone | 4-Fluorobenzyl chloride | NaOH or KOH | Methanol, DMF, DMSO | 65-75°C | Moderate to High |
| Potassium phenoxide | 4-Fluorobenzyl chloride | N/A | DMF, DMSO | Room Temp to 80°C | High |
To overcome the limitations of traditional methods, such as harsh reaction conditions or limited substrate scope, several catalytic strategies have been developed for the synthesis of diaryl ethers.
Ullmann Condensation : This is a classic copper-catalyzed reaction that couples an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org A modern Ullmann-type reaction to synthesize this compound could involve reacting hydroquinone with 4-fluorobenzyl halide in the presence of a copper(I) catalyst (e.g., CuI) and a ligand, such as N,N-dimethylglycine or L-proline. organic-chemistry.orgnih.gov These reactions often require a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) and are typically run at elevated temperatures (90-120°C) in polar aprotic solvents like DMF or DMSO. organic-chemistry.orgmdpi.com
Buchwald-Hartwig Etherification : A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.orgwikipedia.org This method allows for the formation of C-O bonds under milder conditions than the Ullmann condensation. The reaction employs a palladium catalyst (e.g., Pd(OAc)₂) in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, DPPF) and a base (e.g., Cs₂CO₃, K₃PO₄). wikipedia.orgnih.gov This approach is known for its excellent functional group tolerance and broad substrate scope. libretexts.org
Phase-Transfer Catalysis (PTC) : In the Williamson ether synthesis, where the phenoxide is in an aqueous phase and the alkyl halide is in an organic phase, a phase-transfer catalyst can significantly accelerate the reaction. utahtech.edu Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used. utahtech.eduresearchgate.net The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide, thereby increasing the reaction rate and yield under milder conditions. niscpr.res.in
Interactive Data Table: Catalytic Approaches for Diaryl Ether Synthesis
| Method | Catalyst System | Ligand | Base | Solvent | Temperature |
| Ullmann Condensation | CuI, Cu₂O | N,N-dimethylglycine, L-proline | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 90-140°C |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110°C |
| Phase-Transfer Cat. | TBAB, Aliquat 336 | N/A | NaOH, KOH | Toluene/H₂O | 50-80°C |
Innovations in Synthetic Efficiency and Scalability
Recent advancements in chemical synthesis focus on improving efficiency, safety, and environmental impact. These innovations are being applied to the synthesis of diaryl ethers, offering scalable and more sustainable alternatives to traditional batch processes.
Green chemistry aims to reduce the environmental footprint of chemical processes. For the synthesis of this compound, this can be achieved in several ways:
Greener Solvents : Traditional syntheses often use polar aprotic solvents like DMF, NMP, and DMSO, which are effective but face increasing environmental and safety restrictions. acs.org Green chemistry encourages their replacement with more sustainable alternatives. For etherification reactions, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are viable alternatives that offer lower toxicity and easier recycling. sigmaaldrich.com In some cases, reactions can be performed in water, which is the most environmentally benign solvent. organic-chemistry.org
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. ajrconline.orgresearchgate.net Microwave-assisted Williamson ether synthesis and Ullmann couplings have been shown to proceed rapidly with improved yields and fewer side products. nih.govdpkmr.edu.in This technique is a key tool in green chemistry for improving the efficiency of organic reactions. researchgate.net
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.commdpi.com Instead of large batches, reactants are pumped through small tubes or channels where they mix and react. This approach offers several advantages:
Enhanced Safety and Control : The small reactor volume significantly improves heat transfer and allows for precise temperature control, making it safer to handle exothermic reactions. springernature.com
Improved Efficiency and Scalability : Flow systems can operate for extended periods, allowing for large-scale production from a small physical footprint. The rapid mixing and superior heat transfer can also lead to higher yields and purities in shorter reaction times. mdpi.com
Specifically for the synthesis of this compound, a continuous flow setup could be used for the O-alkylation of hydroquinone. A study has demonstrated the successful O-alkylation of phenols under biphasic liquid-liquid conditions using phase-transfer catalysis in a continuous flow system, achieving high yields in very short residence times. researchgate.net This combination of PTC and flow chemistry represents a highly efficient and scalable method for producing diaryl ethers.
Synthesis of Structurally Modified Analogs and Derivatives
The core structure of this compound presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Researchers have employed a range of synthetic strategies to introduce new functional groups and structural motifs, thereby fine-tuning the molecule's physicochemical and biological characteristics.
Strategies for Phenolic Ring Functionalization
The phenolic ring of this compound is a primary target for functionalization due to the activating effect of the hydroxyl group, which directs electrophilic substitution primarily to the ortho positions.
One key strategy is ortho-formylation , which introduces a formyl group (-CHO) onto the ring. This reaction is often a crucial first step for further derivatization. For instance, the Duff reaction or the Reimer-Tiemann reaction can be employed to produce 2-formyl-4-(4-fluorobenzyloxy)phenol. This aldehyde derivative serves as a versatile intermediate for the synthesis of Schiff bases, chalcones, and other complex molecules.
Another important functionalization is ortho-alkylation , which involves the introduction of an alkyl group. Friedel-Crafts alkylation and related reactions can be utilized to attach various alkyl chains to the phenolic ring, leading to derivatives with altered lipophilicity and steric profiles. For example, reaction with an appropriate alkyl halide in the presence of a Lewis acid catalyst can yield 2-alkyl-4-(4-fluorobenzyloxy)phenol derivatives.
Modifications of the Fluorobenzyloxy Moiety
The fluorobenzyloxy portion of the molecule offers additional opportunities for structural diversification. Modifications can be targeted at either the benzyl group or the fluorine substituent.
Strategies for modifying the benzyl group may involve the synthesis of analogs with different substituents on the phenyl ring of the benzyloxy group. This is typically achieved by starting with a substituted 4-fluorobenzyl bromide. For example, using 2-fluoro-4-bromobenzyl bromide in the initial synthesis would result in an analog with a bromine atom on the benzyl ring, which could then be used for further cross-coupling reactions. The synthesis of various substituted 4-fluorobenzyl bromides is a key step in this approach and can be achieved from the corresponding substituted 4-fluorotoluenes.
Introduction of Heterocyclic Systems
The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce novel pharmacophores and to modulate the properties of a lead compound. Several approaches can be envisioned for attaching heterocyclic systems to the this compound scaffold.
Pyrazole (B372694) derivatives can be synthesized from chalcone (B49325) precursors. The ortho-formyl derivative of this compound can be condensed with an appropriate acetophenone (B1666503) to form a chalcone. Subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazole ring.
Oxazole (B20620) moieties can be introduced starting from the corresponding aldehyde. For example, 4-(4-Fluorobenzyloxy)benzaldehyde can be a key starting material. The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), provides a direct route to 5-substituted oxazoles.
Triazole rings are often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. To achieve this, the phenolic hydroxyl group of this compound can be converted to an azide, or an alkyne-containing side chain can be introduced. The resulting derivative can then be reacted with a corresponding alkyne or azide to form the 1,2,3-triazole ring. For instance, conversion of the phenol to 4-(4-Fluorobenzyloxy)phenyl azide, followed by reaction with a terminal alkyne in the presence of a copper(I) catalyst, would yield the desired triazole derivative.
Chemical Biology and Mechanistic Investigations: in Vitro and in Silico Approaches
Modulation of Enzymatic Activities
The biological effects of small molecules are often mediated through their interaction with proteins, particularly enzymes. The ability of 4-(4-Fluorobenzyloxy)phenol to modulate the activity of several important enzyme classes has been a subject of scientific inquiry. This section will provide a comprehensive overview of the inhibitory profiles and mechanistic details of these interactions.
Kinase Inhibition Profiles and Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades controlling cell proliferation, differentiation, and survival. While direct inhibitory data for this compound on EGFR is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for interaction. The phenol (B47542) and benzyloxy groups are common features in known EGFR inhibitors. For instance, many quinazoline-based EGFR inhibitors incorporate a substituted phenoxy moiety at the C-6 or C-7 position, which contributes to their binding affinity. The benzyloxy group, in particular, has been explored in various EGFR inhibitor scaffolds. Although a benzyloxy group can sometimes lead to decreased activity compared to other substituents, its presence and the specific substitution pattern on the aniline (B41778) moiety are crucial for the binding mode, which is often similar to that of established inhibitors like erlotinib. doi.org Further empirical studies are required to determine the specific inhibitory constant (Ki) or IC50 value of this compound against EGFR and to characterize the nature of this potential interaction.
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters and other biogenic amines. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. Studies on structurally related benzyloxybenzene derivatives have provided insights into the potential MAO inhibitory activity of this compound.
Table 1: MAO Inhibition Data for Structurally Related Benzyloxybenzene Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| ISB1 | MAO-B | 0.124 ± 0.007 | 0.055 ± 0.010 | Competitive |
| ISFB1 | MAO-B | 0.135 ± 0.002 | 0.069 ± 0.025 | Competitive |
Data from a study on isatin-based benzyloxybenzaldehyde derivatives. ISB1 contains a benzyloxy group, and ISFB1 contains a 3-fluorobenzyloxy group. The data suggests that the benzyloxy scaffold is a promising feature for MAO inhibition. nih.gov
These findings suggest that this compound, with its benzyloxy structure, may also act as a competitive inhibitor of MAO, potentially with selectivity for MAO-B. The fluorine substitution on the benzyl (B1604629) ring could further influence its binding affinity and selectivity.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. doi.org Its inhibition is of interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting as competitive inhibitors by mimicking the natural substrate, tyrosine. nih.gov
While direct kinetic data for this compound is not available, the inhibitory potential of related compounds has been explored. For example, various polyhydroxy phenolic compounds and hydroquinone (B1673460) derivatives are known tyrosinase inhibitors. doi.orgnih.gov The mechanism of inhibition for these compounds can vary and includes competitive, non-competitive, and mixed-type inhibition. The presence of hydroxyl groups on an aromatic ring is a key feature for tyrosinase inhibition, and it is plausible that the phenol moiety of this compound could interact with the active site of the enzyme. The large benzyloxy substituent would likely influence the binding mode and could contribute to non-competitive or mixed-type inhibition by binding to a site distinct from the substrate-binding site or to the enzyme-substrate complex.
Cholinesterase Inhibition Studies
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov Cholinesterase inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease. Phenolic compounds and their derivatives have been investigated as cholinesterase inhibitors. nih.gov The inhibitory activity is often influenced by the number and position of hydroxyl and methoxyl groups on the phenol ring. mdpi.com
Other Enzyme Targets and Their Regulatory Pathways
The 4-fluorobenzyloxy moiety, a key structural feature of this compound, is present in various molecules that have been investigated for their inhibitory effects on several enzyme systems. These studies, primarily on derivative compounds, suggest potential enzymatic targets and associated regulatory pathways.
Monoamine Oxidase (MAO) Inhibition: Derivatives incorporating a benzyloxy or fluorobenzyloxy group have shown significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of neurotransmitters like dopamine (B1211576). nih.gov For instance, isatin-based benzyloxybenzene derivatives have been synthesized and evaluated as potent, selective, and reversible MAO-B inhibitors. nih.gov One such derivative, (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1), which contains a fluorobenzyl ether structure, demonstrated potent inhibition of MAO-B with an IC₅₀ value of 0.135 µM and a competitive inhibition constant (Kᵢ) of 0.055 µM. nih.gov It was less effective against MAO-A, with an IC₅₀ of 0.678 µM, indicating a high selectivity for the MAO-B isoform. nih.gov Such selective inhibition of MAO-B can modulate dopaminergic pathways, which is a therapeutic strategy for neurodegenerative diseases. nih.govnih.gov
Tyrosinase Inhibition: The 4-fluorobenzyl group is also a pharmacophoric feature in competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.gov A compound featuring a 4-fluorobenzylpiperazine moiety, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, was identified as a potent competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR), with an IC₅₀ value of 0.18 µM. This was approximately 100-fold more active than the reference compound, kojic acid. nih.gov Docking analyses suggest that the 4-fluorobenzyl moiety occupies a conserved region within the catalytic pocket of both mushroom and human tyrosinase, thereby inhibiting its enzymatic activity and potentially regulating melanogenesis. nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition: Structurally related 4-phenoxy-phenyl isoxazoles, some containing a benzyloxy group, have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a key enzyme in fatty acid synthesis, and its inhibition is a target for cancer therapeutics. One derivative exhibited a potent hACC1 inhibitory activity with an IC₅₀ of 99.8 nM. nih.gov Mechanistic studies suggest these compounds act by decreasing intracellular malonyl-CoA levels, leading to cell cycle arrest and apoptosis. nih.gov
| Derivative Compound Class | Enzyme Target | Inhibitory Value (IC₅₀) | Inhibition Constant (Kᵢ) | Mechanism |
|---|---|---|---|---|
| Isatin-based benzyloxybenzene derivative (ISFB1) | Monoamine Oxidase B (MAO-B) | 0.135 µM | 0.055 µM | Competitive |
| Isatin-based benzyloxybenzene derivative (ISFB1) | Monoamine Oxidase A (MAO-A) | 0.678 µM | Not Reported | Not Reported |
| 4-fluorobenzylpiperazine derivative | Tyrosinase (AbTYR) | 0.18 µM | Not Reported | Competitive |
| 4-phenoxy-phenyl isoxazole (B147169) derivative | Acetyl-CoA Carboxylase 1 (hACC1) | 99.8 nM | Not Reported | Not Reported |
Ligand-Receptor and Transporter Interactions
The structural framework of this compound is found in compounds designed to interact with various receptors and transporters, indicating a broad potential for modulating key signaling pathways.
The 4-fluorobenzyloxy group has been identified as a critical component in high-affinity ligands for the serotonin (B10506) transporter (SERT). In a study of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, these compounds were evaluated for their ability to displace [³H]-paroxetine binding, a measure of SERT affinity. The derived inhibition constant (Kᵢ) values for these compounds were found to be in a range of 2 to 400 nM, which is comparable in magnitude to the established SERT inhibitor, fluoxetine. This high affinity for SERT suggests that the 4-fluorobenzyloxy moiety plays a significant role in the interaction with the transporter.
Compounds containing structural elements related to this compound have been explored for their interaction with the dopamine transporter (DAT). Research into a series of N-substituted 3α-[bis(4′-fluorophenyl)methoxy]tropane analogs, which feature a difluorinated benzyloxy-like structure, revealed high affinity and selectivity for DAT. nih.gov Photoaffinity labeling studies with a benztropine-based ligand containing this moiety indicated that it binds to a region of the transporter encompassing transmembrane domains 1 and 2. nih.gov This binding site is distinct from that of cocaine, suggesting a different mechanism of transport inhibition. nih.gov These findings highlight the importance of the fluorinated diphenylmethoxy group in achieving potent and selective DAT interaction. nih.gov
Derivatives built upon a phenoxyphenol scaffold, structurally analogous to this compound, have been designed and synthesized as potent antagonists of the androgen receptor (AR). nih.govnih.gov These compounds bind to the AR ligand-binding domain and exhibit significant antiandrogenic activity. nih.govnih.gov For example, 4-(4-benzoylaminophenoxy)phenol derivatives were shown to inhibit the dihydrotestosterone (B1667394) (DHT)-promoted growth of various human prostate cancer cell lines. nih.govnih.gov The inhibitory potency of these compounds was significant, with IC₅₀ values as low as 0.043 µM in the LNCaP cell line, which bears a mutated AR. nih.govnih.gov Structure-activity relationship studies confirmed that these compounds represent a novel class of nonsteroidal AR antagonists with a unique pharmacophore. nih.govnih.gov
The halogenated phenolic structure of this compound suggests potential interactions with other members of the nuclear receptor superfamily beyond the AR.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids, which share the benzyloxybenzyl core structure, were investigated for their activity on PPAR subtypes. researchgate.net These studies identified highly potent and selective agonists for PPARδ. One analog demonstrated an IC₅₀ of 1.7 nM and over 1000-fold selectivity for PPARδ over PPARα and PPARγ. researchgate.net This indicates that the benzyloxybenzyl scaffold is a promising template for developing selective PPARδ modulators. researchgate.net
Estrogen Receptor (ER) Modulation: Related bisphenol compounds containing fluoro-substituents have demonstrated significant activity at estrogen receptors. Bisphenol AF, for example, acts as a full agonist for ERα but functions as a highly specific and potent antagonist for ERβ, with a median inhibitory concentration (IC₅₀) of 18.9 nM for ERβ binding. nih.govnih.gov This dual activity suggests that fluorinated phenolic compounds can differentially modulate estrogen signaling pathways depending on the receptor subtype present. nih.govnih.gov
Thyroid Hormone Receptor (TR) Modulation: Various halogenated phenolic compounds, such as tetrabromobisphenol A (TBBPA), have been shown to interact with the mammalian thyroid hormone receptor. nih.gov These compounds can inhibit the binding of the endogenous hormone triiodothyronine (T3) to its receptor, thereby acting as TR antagonists. nih.gov This suggests a potential for other halogenated phenols, including fluoro-substituted variants, to disrupt thyroid hormone signaling. nih.govnih.gov
Cellular and Subcellular Modulatory Effects (Pre-clinical Models)
The biological activities of compounds structurally related to this compound have been characterized in various pre-clinical cellular models, primarily demonstrating antiproliferative and apoptosis-inducing effects.
Derivatives of 4-(4-benzoylaminophenoxy)phenol, which act as AR antagonists, have shown potent inhibition of androgen-dependent cell proliferation in human prostate cancer cell lines. nih.govnih.gov The efficacy of these compounds has been demonstrated in cells with wild-type AR (SC-3), as well as those with common mutations that confer resistance to standard therapies (LNCaP and 22Rv1). nih.govnih.gov
| Cell Line | Androgen Receptor (AR) Status | Compound | IC₅₀ (µM) |
|---|---|---|---|
| SC-3 | Wild-type | Compound 22 | 0.75 |
| LNCaP | T877A mutant | Compound 22 | 0.043 |
| 22Rv1 | H874Y mutant | Compound 22 | 0.22 |
Furthermore, a separate class of related compounds, 4-phenoxy-phenyl isoxazoles, exhibited significant antiproliferative effects against a panel of human cancer cell lines, including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). nih.gov At a concentration of 10 µM, several derivatives showed inhibitory rates greater than 80%. nih.gov Mechanistic investigations revealed that these compounds induce apoptosis and cause cell cycle arrest at the G0/G1 phase. nih.gov In another study, a tyrosinase inhibitor containing the 4-fluorobenzyl moiety demonstrated antimelanogenic effects in B16F10 melanoma cells without exhibiting cytotoxicity. nih.gov
In Vitro Antiproliferative Activity in Diverse Cell Lines
Currently, there is a lack of publicly available scientific literature detailing the in vitro antiproliferative activity of this compound across diverse cancer cell lines. Comprehensive studies evaluating its efficacy, including the determination of IC50 values (the concentration at which 50% of cell growth is inhibited), have not been reported. Therefore, no data is available to construct a table of its activity in cell lines such as those from breast, lung, colon, or other cancers.
Cell Cycle Perturbations in Cellular Models
There are no specific studies available that have investigated the effects of this compound on the cell cycle in cellular models. Methodologies such as flow cytometry are commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov However, no data has been published to indicate whether this compound induces cell cycle arrest at any of these phases.
Induction of Programmed Cell Death Pathways in Vitro
The potential for this compound to induce programmed cell death, or apoptosis, has not been documented in the available scientific literature. Standard assays to investigate this include Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic or necrotic cells. roche.com Research on whether this compound activates key apoptotic proteins, such as caspases, has not been reported.
Antioxidant Capacity and Oxidative Stress Response in Cell-Based Assays
Investigations into the antioxidant capacity of this compound are not present in the current body of scientific research. Common in vitro assays to determine antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.gov Furthermore, there is no available data on the compound's effect on the oxidative stress response in cell-based systems, which would involve measuring levels of reactive oxygen species (ROS). nih.govnih.gov
Modulation of Specific Cellular Signaling Cascades
There is no specific information available regarding the modulation of cellular signaling cascades by this compound. Key signaling pathways often investigated for their role in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways, have not been studied in the context of this particular compound. nih.govnih.govnih.gov Therefore, its mechanism of action concerning the regulation of these or other signaling pathways remains unknown.
Structure Activity Relationship Sar and Rational Design Principles
Elucidation of Key Pharmacophoric Elements
The structure of 4-(4-Fluorobenzyloxy)phenol comprises three key pharmacophoric elements: the phenol (B47542) ring, the benzyloxy linker, and the 4-fluorobenzyl group. The phenolic hydroxyl group is a crucial feature, often involved in hydrogen bonding with biological targets. nih.govresearchgate.net The oxygen of the ether linkage and the fluorine atom on the benzyl (B1604629) ring can also act as hydrogen bond acceptors.
Impact of Substituent Effects on Biological Activity
Substituents on both aromatic rings play a critical role in modulating the biological activity of benzyloxy)phenol derivatives.
The Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is a key determinant of activity in many phenolic compounds. nih.govresearchgate.net Its ability to act as a hydrogen bond donor is often essential for binding to target proteins.
The Ether Linkage: The benzyloxy ether linkage provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. The oxygen atom in the ether can also participate in hydrogen bonding.
The 4-Fluoro Substituent: The fluorine atom at the para-position of the benzyl ring has a significant impact on the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution of the ring, influencing interactions with biological targets. nih.govnih.gov The substitution of a hydrogen atom with fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity. nih.govresearchgate.netconsensus.app The small size of the fluorine atom means it introduces minimal steric hindrance. benthamscience.com In some contexts, fluoro groups on the meta and para positions of a phenyl ring have been shown to increase the antimetastatic effect of isocoumarin (B1212949) analogues. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models for phenolic antioxidants often incorporate parameters such as the O-H bond homolytic dissociation enthalpy (BDE-OH) and the ionization potential (IP). These models can be used to estimate the antioxidant activities of new substituted phenolic compounds. For a series of phenolic compounds, a QSAR model was developed with the equation: pIC50 = 6.68 – 0.023(BDE-OH) – 0.0036(IP), indicating that lower bond dissociation enthalpy and ionization potential are correlated with higher antioxidant activity.
Conformational Analysis and Bioactive Conformation Studies
The conformational flexibility of this compound is primarily determined by the torsional angles around the ether linkage. The preferred conformation of diaryl ethers is a result of the balance between resonance stabilization, which favors planarity, and steric hindrance between the two rings. nih.gov
Computational studies on related diaryl ethers and similar structures provide insights into the likely conformational preferences. The interplay of electrostatic interactions, including lone pair-pi cloud repulsions, can influence the dihedral angles between the aromatic rings. nih.gov For heteroaromatic ethers, it has been shown that the conformational preferences can be modulated by factors such as protonation. nih.gov
The bioactive conformation, which is the specific three-dimensional structure the molecule adopts when it binds to its biological target, is crucial for its activity. Determining this conformation often requires advanced techniques such as X-ray crystallography of the ligand-protein complex or sophisticated molecular modeling studies. While the specific bioactive conformation of this compound has not been detailed in available literature, it is understood that the spatial arrangement of its key pharmacophoric elements is a critical factor in its biological function.
Interactive Data Table of Physicochemical Descriptors for QSAR
| Descriptor | Description | Potential Impact on Activity |
| Hydrophobicity (π) | A measure of a substituent's contribution to the lipophilicity of a molecule. | Can influence membrane permeability and binding to hydrophobic pockets in target proteins. |
| Electronic (σ) | The Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of a substituent. | Affects the electronic properties of the aromatic ring and its interactions with the target. |
| Molar Refractivity (MR) | A measure of the volume occupied by a substituent and its polarizability. | Relates to the size and steric fit of the substituent in a binding site. |
| Bond Dissociation Enthalpy (BDE-OH) | The energy required to break the O-H bond of the phenol group homolytically. | A key parameter in predicting antioxidant activity. |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Also a significant factor in determining antioxidant potential. |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for estimating the strength and type of interaction, providing a foundation for understanding potential biological activity. While specific docking studies for 4-(4-Fluorobenzyloxy)phenol are not extensively published, research on analogous phenolic and benzoyl derivatives provides a clear framework for how it would be evaluated.
For instance, studies on derivatives of 4-(4-benzoylaminophenoxy) phenol (B47542) have been conducted to identify novel androgen receptor (AR) antagonists for applications in anti-prostate cancer research. nih.gov Similarly, docking simulations of phenolic compounds found in Moringa oleifera extracts have been performed against Human pancreatic alpha-amylase (HPA) to assess their antidiabetic potential. nih.gov These studies reveal that phenolic structures frequently exhibit favorable binding affinities with various biological targets. The docking scores for several phenolic compounds against HPA, for example, indicate strong potential for binding and inhibition. nih.gov
| Compound | Docking Score (kcal/mol) |
|---|---|
| Rutin | -9.40 |
| Quercetin acetyl-glucoside | -9.20 |
| Nicotiflorin | -9.10 |
| Quercetin malonyl-glucoside | -9.10 |
| Kaempferol acetyl-glycoside | -9.00 |
| Isoquercetin | -8.80 |
| Astragalin | -8.50 |
Protein-Ligand Interaction Energy Landscapes
The binding of a ligand to a protein is not a static event but a dynamic process involving multiple conformational states and energy levels. A protein-ligand interaction energy landscape is a conceptual map that illustrates the free energy of the system as a function of the ligand's position, orientation, and the protein's conformation. nih.gov This landscape helps visualize the binding pathways, transition states, and the stability of the final bound complex.
Fluorescence polarization is one experimental technique that can be used to quantify the thermodynamics of these interactions, determining the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon binding. nih.gov These values are critical for understanding the forces driving the association. A comprehensive energy landscape for this compound would be constructed by sampling numerous possible binding poses through advanced computational methods, providing a more complete picture than a single docking score.
Identification of Binding Site Residues
Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex. For a molecule like this compound, key interactions would likely include:
Hydrogen Bonds: The hydroxyl (-OH) group on the phenol ring can act as both a hydrogen bond donor and acceptor, forming critical connections with polar residues like serine, threonine, or glutamic acid.
Pi-Pi Stacking: The two aromatic rings (the phenol and the fluorophenyl ring) can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The nonpolar surfaces of the benzene (B151609) rings and the ether linkage can form hydrophobic contacts with nonpolar residues like leucine, valine, and isoleucine.
Halogen Bonds: The fluorine atom on the benzyl (B1604629) group can participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
Analysis of docking poses for ortho-substituted phenols with tyrosinase has shown that binding is highly dependent on the steric fit and the ability to form specific contacts within the active site. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the conformational flexibility of both the ligand and the protein. nih.gov
For this compound, an MD simulation would reveal:
The stability of the initial docking pose over a set time period (e.g., nanoseconds).
The range of conformations the molecule adopts when in solution or within a binding pocket.
The role of water molecules in mediating protein-ligand interactions.
The free energy of binding, which can be calculated using more advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Simulations of complex systems, such as phenolic resins or polymer-based nanoparticles for siRNA delivery, demonstrate the power of MD in elucidating molecular organization and dynamic behavior that cannot be captured by static models alone. nih.govnih.gov
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. ijsrst.com These methods provide precise information about electron distribution, orbital energies, and reactivity. For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would be used to determine key electronic properties. ijsrst.comdergipark.org.tr
Key properties calculated include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the oxygen and fluorine atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, around the hydroxyl hydrogen), which are prone to nucleophilic attack.
Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying polar bonds.
| Property | Significance |
|---|---|
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Measures the net molecular polarity. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Crystal Structure Prediction (CSP) and Polymorphism Analysis of Related Compounds
Crystal Structure Prediction (CSP) is a computational field focused on predicting how molecules will pack together in a solid crystalline state. This is vital because the arrangement of molecules in a crystal (polymorphism) can significantly affect a compound's physical properties, such as solubility, melting point, and stability.
While a specific crystal structure for this compound may not be publicly available, analysis of related structures provides insight into its likely packing motifs. nih.gov For example, crystal structure analyses of other imine-phenol compounds reveal the importance of O-H⋯N or O-H⋯O hydrogen bonds in forming chains or layers. nih.govnih.gov Hirshfeld surface analysis is often used in conjunction with crystal data to quantify the different types of intermolecular contacts. For related chloro- and bromo-substituted phenyl compounds, analyses show that H⋯H, C⋯H, and O⋯H interactions often dominate the crystal packing, with halogen contacts also making significant contributions. nih.govresearchgate.net For this compound, one would expect a combination of O-H⋯O hydrogen bonds, C-H⋯π interactions, and potentially C-H⋯F interactions to govern its solid-state structure.
Virtual Screening Methodologies for Analog Discovery
Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. biointerfaceresearch.com The structure of this compound can serve as a starting point or "scaffold" for such a search.
The process typically involves:
Library Preparation: A large database of millions of compounds is prepared.
Scaffold-Based Searching: The library is searched for molecules containing the core 4-(benzyloxy)phenol structure or a similar pharmacophore.
Property Filtering: The resulting subset of molecules is filtered based on desirable physicochemical properties, often using criteria like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) to ensure drug-likeness and potential oral bioavailability. biointerfaceresearch.com
Docking and Scoring: The filtered compounds are then docked into the active site of a specific protein target. The top-scoring compounds, which show the most favorable predicted binding energies, are selected as "hits" for further investigation.
This approach allows for the rapid and efficient identification of novel analogs of this compound that may have improved activity, selectivity, or pharmacokinetic properties. biointerfaceresearch.com
Pre Clinical Disposition and Biotransformation Studies Non Human Biological Systems
In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems (Animal Origin)
To evaluate the intrinsic metabolic stability of a compound, in vitro systems derived from animal livers are commonly employed. Current time information in Sevier County, US.nih.gov These systems, primarily liver microsomes and hepatocytes, contain the key enzymes responsible for drug metabolism. nih.govmdpi.com
Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum of liver cells and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. Current time information in Sevier County, US. Incubating 4-(4-Fluorobenzyloxy)phenol with liver microsomes from species such as rats, mice, or dogs in the presence of necessary cofactors (e.g., NADPH) would allow for the determination of its metabolic half-life (t½) and intrinsic clearance (CLint). nih.gov This data helps in classifying the compound as having low, moderate, or high metabolic clearance.
Hepatocytes : Intact liver cells (hepatocytes) are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes. Current time information in Sevier County, US. Using cryopreserved or fresh hepatocytes from various animal species would provide a more comprehensive picture of the metabolic stability of this compound, accounting for both oxidation/reduction and conjugation reactions. nih.gov
A representative data table for such a study would typically appear as follows, although no specific data for this compound is available:
| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
| Mouse | Hepatocytes | Data not available | Data not available |
| Dog | Hepatocytes | Data not available | Data not available |
Identification and Characterization of Metabolites in Animal Models
Following in vitro stability assays, the next step involves identifying the structures of the metabolites formed. This is achieved by analyzing the incubation samples from microsomal or hepatocyte studies using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov
For a compound like this compound, potential metabolites would be formed through various biotransformation reactions. Characterizing these metabolites is essential for understanding the pathways of elimination and identifying any potentially active or toxic byproducts.
Pathways of Biotransformation (Phase I and Phase II Reactions) in Animal Species
The biotransformation of xenobiotics generally occurs in two phases:
Phase I Reactions : These are functionalization reactions that introduce or expose polar groups. For this compound, likely Phase I pathways would include:
O-dealkylation : Cleavage of the ether linkage to yield 4-fluorobenzyl alcohol and hydroquinone (B1673460).
Aromatic Hydroxylation : Addition of a hydroxyl group to either of the aromatic rings.
Benzylic Oxidation : Oxidation of the methylene (B1212753) bridge.
Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion. For a phenolic compound, the primary Phase II reactions would be:
Glucuronidation : Conjugation with glucuronic acid.
Sulfation : Conjugation with a sulfonate group.
The specific CYP enzymes responsible for the Phase I metabolism of this compound would be identified using recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. nih.gov This helps in predicting potential drug-drug interactions.
The involvement of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the conjugation of the phenolic group of the parent compound or its hydroxylated metabolites would be confirmed using similar in vitro methods with appropriate cofactors (UDPGA for glucuronidation, PAPS for sulfation). consensus.appresearchgate.net
Excretion Profiles in Animal Studies (Urine, Feces, Bile)
To understand the routes and rate of elimination of this compound and its metabolites from the body, excretion balance studies are performed in animal models, typically rats. mdpi.com After administration of a radiolabeled version of the compound, urine, feces, and in some cases, bile, are collected over a period of time (e.g., 72 hours). researchgate.net The total radioactivity in each matrix is quantified to determine the primary route of excretion. The collected samples are then analyzed to identify the nature of the excreted substances (parent compound vs. metabolites).
A summary of excretion data would be presented in a table, for which no data is available for this compound:
| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | % of Dose in Bile | Total Recovery (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available |
Advanced Analytical and Characterization Methodologies in Research
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of metabolites of 4-(4-Fluorobenzyloxy)phenol in complex biological matrices. Its high mass resolution and accuracy enable the determination of the elemental composition of unknown compounds from their exact mass-to-charge (m/z) ratio. When studying the metabolism of this compound, HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the separation of the parent compound from its metabolites, followed by their sensitive detection and structural elucidation.
The process of metabolite identification for a phenolic compound like this compound typically involves several steps. After administration to a biological system, samples (e.g., urine, plasma) are collected and prepared, often involving enzymatic cleavage of conjugates (like glucuronides or sulfates) and solid-phase extraction (SPE) to concentrate the analytes. The extract is then analyzed by LC-HRMS.
Potential metabolic transformations of this compound could include hydroxylation of the aromatic rings, O-dealkylation, or conjugation reactions. HRMS can distinguish these metabolites based on their precise mass shifts from the parent compound. For instance, hydroxylation would result in a mass increase of 15.9949 Da (the mass of an oxygen atom).
Data-independent acquisition (DIA) methods, such as MSE, can be particularly powerful. In MSE, the instrument alternates between low and high collision energies, generating accurate mass data for both the precursor ions and their fragments simultaneously. This provides a comprehensive dataset that can be retrospectively analyzed for metabolites without prior knowledge of their structures.
Table 1: Hypothetical Metabolites of this compound and their Expected Mass Spectrometric Data
| Metabolite | Metabolic Reaction | Molecular Formula | Exact Mass [M-H]⁻ | Mass Shift (Da) |
| Parent Compound | - | C₁₃H₁₁FO₂ | 217.0665 | - |
| Hydroxylated Metabolite | Aromatic Hydroxylation | C₁₃H₁₁FO₃ | 233.0614 | +15.9949 |
| Glucuronide Conjugate | Glucuronidation | C₁₉H₁₉FO₈ | 393.1037 | +176.0372 |
| Sulfate Conjugate | Sulfation | C₁₃H₁₁FO₅S | 297.0233 | +79.9568 |
This table is for illustrative purposes and shows calculated exact masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound and any novel derivatives synthesized from it. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons on both phenyl rings and the benzylic protons of the -CH₂- group. The coupling patterns (e.g., doublets, triplets) and integration values of these signals would confirm the substitution pattern of the rings. For example, the protons on the fluorinated benzene (B151609) ring would likely appear as a complex multiplet due to both H-H and H-F coupling.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct peaks for each unique carbon atom, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, oxygen-attached). The carbon atoms bonded to the highly electronegative fluorine and oxygen atoms would be significantly deshielded and appear at a higher chemical shift.
When novel derivatives are synthesized, NMR is critical for confirming that the desired chemical transformation has occurred. For example, if a new substituent is added to one of the aromatic rings, new signals would appear in the NMR spectra, and existing signals might shift, providing precise information about the location and nature of the new group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic Protons (Phenol Ring) | 6.8 - 7.0 | Protons on an electron-rich phenol (B47542) ring. |
| Aromatic Protons (Fluorophenyl Ring) | 7.0 - 7.4 | Protons influenced by the electron-withdrawing fluorine atom. |
| Benzylic Protons (-CH₂-) | ~5.0 | Protons adjacent to two electronegative oxygen and aromatic systems. |
| Phenolic Carbon (C-OH) | 150 - 155 | Aromatic carbon attached to a hydroxyl group. |
| Ether-linked Carbon (C-O-CH₂) | 155 - 160 | Aromatic carbon attached to the ether oxygen. |
| Fluorine-bonded Carbon (C-F) | 160 - 165 (with C-F coupling) | Aromatic carbon directly bonded to fluorine. |
| Benzylic Carbon (-CH₂-) | ~70 | Aliphatic carbon deshielded by adjacent oxygen and phenyl ring. |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like phenols. A reversed-phase HPLC method, typically using a C18 column, is effective for separating phenolic compounds. The mobile phase usually consists of a mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light strongly. By running a sample and comparing its retention time and peak area to a known standard, both the identity and purity of the compound can be determined.
GC-MS is another powerful technique, offering excellent separation efficiency and definitive identification through mass spectrometry. For phenolic compounds, derivatization is often necessary to increase their volatility and thermal stability. A common method is to convert the acidic phenolic hydroxyl group into an ether or ester, for example, by reacting it with a silylating agent like BSTFA or with pentafluorobenzyl bromide (PFBBr). The resulting derivative is then analyzed by GC-MS. The gas chromatogram provides the retention time for purity assessment, while the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for positive identification.
Table 3: Example Chromatographic Conditions for the Analysis of Phenolic Compounds
| Parameter | HPLC Method Example | GC-MS Method Example (after derivatization) |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Helium (constant flow, e.g., 1 mL/min) |
| Flow Rate | 1.0 mL/min | - |
| Oven Temperature | - | 100°C (2 min), then ramp to 280°C at 10°C/min |
| Detector | UV-Vis Diode Array (e.g., at 275 nm) | Mass Spectrometer (Electron Ionization, 70 eV) |
| Injection Volume | 10 µL | 1 µL (splitless) |
Advanced Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Mechanistic Insights
Advanced spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy provide valuable information about the electronic structure and functional groups of this compound, which can be used to gain mechanistic insights into its reactions and interactions.
UV-Vis Spectroscopy probes the electronic transitions within the molecule. The aromatic rings in this compound will give rise to characteristic absorption bands in the UV region (typically between 200-400 nm). The position and intensity of these bands can be sensitive to the solvent and the chemical environment. For example, deprotonation of the phenolic hydroxyl group in a basic solution would cause a bathochromic (red) shift in the absorption maximum. This property can be exploited to monitor reaction kinetics or binding events that involve the phenol group.
Infrared (IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of the molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether and phenol groups (around 1200-1300 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and aromatic C=C and C-H vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations. By monitoring changes in these vibrational bands during a reaction, one can gain insights into which functional groups are involved, helping to elucidate the reaction mechanism.
Table 4: Key Spectroscopic Features for this compound
| Spectroscopic Method | Expected Feature | Wavelength/Wavenumber Range | Structural Information Provided |
| UV-Vis | π → π* transitions | 250 - 280 nm | Presence of aromatic rings. |
| FT-IR | O-H stretch (phenol) | 3200 - 3600 cm⁻¹ (broad) | Presence of hydroxyl group. |
| FT-IR | Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | Aromatic C-H bonds. |
| FT-IR | C-O stretch (ether/phenol) | 1200 - 1300 cm⁻¹ | Ether and phenol functionalities. |
| Raman | Aromatic Ring Breathing | 990 - 1010 cm⁻¹ | Symmetric vibration of the benzene rings. |
| Raman | C-F Stretch | 1100 - 1200 cm⁻¹ | Presence of the carbon-fluorine bond. |
Future Directions and Research Perspectives
Exploration of Undiscovered Biological Targets
Phenolic compounds are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.commdpi.com The structural characteristics of 4-(4-Fluorobenzyloxy)phenol, featuring a phenol (B47542) ring, suggest its potential to interact with a variety of biological targets. Future research should systematically screen this compound against a broad panel of receptors, enzymes, and signaling pathways to identify novel biological activities.
A pertinent example lies in the structural similarity to compounds designed as androgen receptor (AR) antagonists. Research on 4-(4-benzoylaminophenoxy)phenol derivatives has demonstrated their ability to bind to the AR ligand-binding domain and exhibit potent antagonistic activity. nih.gov Given the shared phenoxy-based core, it is plausible that this compound or its derivatives could also modulate AR activity or the activity of other nuclear receptors.
Furthermore, the antioxidant potential of phenolic compounds is well-documented. mdpi.com They can act as free radical scavengers, and this activity is often linked to the prevention of chronic diseases. gsconlinepress.comnih.gov Investigating the antioxidant capacity of this compound and its effect on oxidative stress pathways could reveal new therapeutic applications.
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. While various methods exist for the synthesis of phenol derivatives, researchgate.net a focus on green chemistry principles for the production of this compound is a critical future direction. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption.
Current synthetic approaches may involve multi-step processes. Future research should aim to develop more streamlined and atom-economical routes. This could involve exploring novel catalytic systems or flow chemistry approaches to improve yield and reduce the environmental impact of the synthesis. The principles of green chemistry, such as prevention, atom economy, and the use of safer chemicals, should guide the development of these new synthetic strategies.
Integration of Omics Technologies in Mechanistic Research
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by the compound in a biological system.
For instance, transcriptomics can identify genes whose expression is altered in response to treatment with the compound, offering insights into the affected signaling pathways. Proteomics can reveal changes in protein expression and post-translational modifications, directly identifying the proteins that interact with the compound or are part of its downstream effects. Metabolomics can uncover alterations in metabolic pathways, providing a functional readout of the cellular response. By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of its activity, and predict its physiological effects.
Advanced In Vitro Model Development for Predictive Biology
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of human tissues and organs, limiting their predictive value in preclinical studies. The development and utilization of advanced in vitro models, such as three-dimensional (3D) organoids and microphysiological systems (organ-on-a-chip), offer a more physiologically relevant platform for evaluating the efficacy and toxicity of compounds like this compound.
These advanced models can better mimic the tissue architecture, cell-cell interactions, and microenvironment of human organs, leading to more accurate predictions of in vivo responses. For example, liver organoids could be used to assess the metabolism and potential hepatotoxicity of the compound, while cancer spheroids could provide a more realistic model for evaluating its anticancer activity. The use of these models in preclinical research can help to de-risk drug development and accelerate the translation of promising compounds into the clinic.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling have become powerful tools in drug discovery and development. These approaches can be used to design next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Building on the example of designing 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists, nih.gov similar computational strategies can be applied. Structure-activity relationship (SAR) studies, guided by computational modeling, can identify the key structural features of this compound that are responsible for its biological activity. This information can then be used to design and synthesize new analogues with targeted modifications to enhance their interaction with a specific biological target. Virtual screening and molecular docking simulations can be employed to predict the binding affinity of these new analogues, prioritizing the most promising candidates for synthesis and experimental testing. This iterative cycle of computational design and experimental validation can significantly accelerate the discovery of novel and more effective therapeutic agents based on the this compound scaffold.
Q & A
Q. Basic Research Focus
- Storage : Store in sealed containers in cool, dry environments away from heat and food products. Use ventilation to prevent vapor accumulation .
- PPE : Wear nitrile gloves (EN374 standard) and safety goggles to avoid skin/eye contact. Avoid inhalation by working in fume hoods .
- Waste Disposal : Neutralize residues before disposal and comply with local regulations for halogenated organic compounds .
How can reaction conditions be optimized to enhance the yield of this compound derivatives (e.g., esters or ethers)?
Advanced Research Focus
Optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like oxidation .
- Byproduct Management : Monitor for quinone formation via TLC and quench reactions at optimal conversion points .
How can researchers resolve contradictions in spectral data (e.g., overlapping 1H^1H1H NMR signals) for this compound derivatives?
Q. Advanced Research Focus
- Advanced NMR Techniques : Use - HSQC or COSY to decouple overlapping aromatic signals. For example, fluorine coupling () can split peaks, requiring 2D NMR for assignment .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to validate experimental data .
- Isotopic Labeling : Introduce -labeled analogs to simplify spectral interpretation .
What experimental strategies are used to evaluate the biological activity of this compound in anticancer or antimicrobial research?
Q. Advanced Research Focus
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to measure IC values .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Mechanistic Studies :
- Protein Binding : Fluorescence quenching to assess interactions with serum albumin .
- Enzyme Inhibition : Kinase inhibition assays (e.g., PIM-1 kinase) to study structure-activity relationships .
How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., HIV-1 integrase) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing fluorine) to predict bioactivity trends .
What are the challenges in characterizing the oxidative stability of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Degradation Pathways : Monitor quinone formation via UV-vis spectroscopy (λ~270 nm) under oxidative conditions (e.g., HO) .
- Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures to suppress radical-mediated oxidation .
- Accelerated Aging Studies : Use thermal gravimetric analysis (TGA) to assess decomposition kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
